molecular formula C25H22ClN3O B12537771 Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- CAS No. 832735-71-4

Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-

Cat. No.: B12537771
CAS No.: 832735-71-4
M. Wt: 415.9 g/mol
InChI Key: JDCGBIUINPXHGV-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2-phenyl-1-indolizinyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- typically involves multiple steps. One common method includes the nucleophilic substitution of a cyclic sulfamidate derived from amino acids, followed by intramolecular hydroamination

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using palladium-catalyzed cyclization reactions. These reactions are efficient and provide high yields of the desired product under aerobic conditions . The use of eco-friendly and cost-effective solvents, such as piperazine, further enhances the industrial applicability of this synthesis method.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A simpler analog with similar structural features but lacking the indolizinyl carbonyl group.

    meta-Chlorophenylpiperazine: Another related compound with a similar core structure but different substituents.

Uniqueness

Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]- is unique due to the presence of both the 3-chlorophenyl and 2-phenyl-1-indolizinyl carbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

832735-71-4

Molecular Formula

C25H22ClN3O

Molecular Weight

415.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(2-phenylindolizin-1-yl)methanone

InChI

InChI=1S/C25H22ClN3O/c26-20-9-6-10-21(17-20)27-13-15-28(16-14-27)25(30)24-22(19-7-2-1-3-8-19)18-29-12-5-4-11-23(24)29/h1-12,17-18H,13-16H2

InChI Key

JDCGBIUINPXHGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C4C=CC=CN4C=C3C5=CC=CC=C5

Origin of Product

United States

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